N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has indicated that novel fluorine-containing quinazolinone derivatives exhibit remarkable in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria as well as fungi. This includes pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Desai, Vaghani, & Shihora, 2013). The antimicrobial activity of these compounds highlights their potential for development into new treatments for bacterial and fungal infections.
Antifungal Activity
Another study has showcased the antifungal activity of s-substituted 6-fluoroquinazoline derivatives. These compounds demonstrated a high inhibitory effect on the growth of various fungi, offering insights into their potential as antifungal agents. Notably, these derivatives have shown promise in studies involving Fusarium oxysporum, indicating their potential application in combating fungal pathogens affecting agriculture and human health (Xu et al., 2007).
Anticancer and Apoptosis Inducing Agents
Quinazolinone derivatives have also been explored for their anticancer properties. Novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Certain derivatives displayed significant activity, comparable to standard chemotherapy agents, and were found to induce apoptosis in cancer cells. This indicates their potential as new anticancer therapies, with mechanisms involving cell cycle arrest and activation of apoptosis pathways (Alqahtani et al., 2021).
Antiviral Properties
The antiviral properties of quinazolinone derivatives have also been investigated, showing activity against respiratory and biodefense viruses. A study involving novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave techniques revealed promising antiviral activity against influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and other viruses. These findings suggest potential applications in developing antiviral drugs (Selvam et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is believed to form strong hydrogen bonds with other molecules. This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
It has been suggested that similar compounds can interact with certain enzymes, potentially affecting various biochemical pathways .
Pharmacokinetics
In silico predictions suggest that similar compounds have good pharmacokinetic properties and cause relatively low toxicity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-9-22-17(24)14-8-3-11(10-15(14)21-18(22)25)16(23)20-13-6-4-12(19)5-7-13/h2-8,10H,1,9H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELZYMFMZQKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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